molecular formula C9H9NO4 B166901 2-(5-Methyl-2-nitrophenyl)acetic acid CAS No. 37777-81-4

2-(5-Methyl-2-nitrophenyl)acetic acid

Cat. No. B166901
CAS RN: 37777-81-4
M. Wt: 195.17 g/mol
InChI Key: SKFYNOGBJGWWOB-UHFFFAOYSA-N
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Description

“2-(5-Methyl-2-nitrophenyl)acetic acid” is a C-nitro compound and a member of phenylacetic acids . It is functionally related to nitrobenzene and phenylacetic acid .


Synthesis Analysis

There are several methods for the synthesis of “2-(5-Methyl-2-nitrophenyl)acetic acid”. One method involves the reaction of α,β-ethylenic ketones having a leaving group with hydrazine derivatives to form pyrazolines. After the removal of the leaving group, the desired pyrazoles are obtained .


Molecular Structure Analysis

The molecular formula of “2-(5-Methyl-2-nitrophenyl)acetic acid” is C9H9NO4 . The structure of this compound can be represented as CC1=CC(=C(C=C1)N+[O-])CC(=O)O .


Chemical Reactions Analysis

The solubility of “2-(5-Methyl-2-nitrophenyl)acetic acid” has been studied in six pure solvents (methanol, ethanol, ethyl acetate, acetic acid, acetone, and DMSO) at different temperatures within a range of 292.15 to 334.15 K. It has also been studied in four organic (methanol, ethanol, acetone, DMSO) aqueous binary mixtures at different solvent compositions and a temperature of 301.15 K .


Physical And Chemical Properties Analysis

“2-(5-Methyl-2-nitrophenyl)acetic acid” appears as a beige crystalline substance . The melting point ranges from 137 to 140 °C .

Scientific Research Applications

Advanced Oxidation Processes for Contaminant Degradation

Advanced Oxidation Processes (AOPs) are significant in treating recalcitrant compounds in aqueous media, like acetaminophen (ACT), producing various by-products, including acetic acid. These processes involve generating highly reactive species that can degrade pollutants, leading to the formation of smaller, less harmful compounds. Acetic acid, as a by-product, demonstrates the transformation of complex organic compounds into simpler molecules, which is crucial for reducing environmental pollution. The study by Qutob et al. (2022) in RSC Advances reviews the degradation pathways, by-products, and biotoxicity of ACT by AOPs, highlighting acetic acid as a common by-product, underscoring the effectiveness of these processes in environmental remediation Qutob et al., 2022.

Corrosion Inhibition in Industrial Applications

In the context of industrial cleaning and maintenance, 2-(5-Methyl-2-nitrophenyl)acetic acid finds application in corrosion inhibition. Acidic solutions are extensively used in industrial processes, such as acid cleaning and descaling, which can lead to metal corrosion. Organic compounds with functional groups that provide electrons for bonding to metal surfaces serve as effective corrosion inhibitors. The review by Goyal et al. (2018) in the Journal of Molecular Liquids discusses the role of organic inhibitors, including those derived from nitrophenyl acetic acid, in protecting metals from corrosion in acidic environments. These inhibitors form a protective layer on the metal surface, significantly reducing the rate of corrosion and extending the lifespan of industrial machinery Goyal et al., 2018.

Photosensitive Protecting Groups in Synthetic Chemistry

Photosensitive protecting groups play a crucial role in synthetic chemistry, allowing for the selective protection and deprotection of functional groups in complex molecule synthesis. 2-(5-Methyl-2-nitrophenyl)acetic acid and related compounds can act as photosensitive protecting groups. The review by Amit et al. (1974) in the Israel Journal of Chemistry covers the development and application of various photosensitive protecting groups, including nitrophenyl derivatives. These groups are activated or removed by light, providing a high degree of control in synthetic pathways. This property is particularly useful in the synthesis of complex organic molecules, pharmaceuticals, and polymers Amit et al., 1974.

Atmospheric Chemistry and Environmental Impact

Nitrophenols, including derivatives of 2-(5-Methyl-2-nitrophenyl)acetic acid, are significant in atmospheric chemistry due to their formation through combustion processes and their role in atmospheric reactions. The review by Harrison et al. (2005) in Atmospheric Environment explores the atmospheric presence, sources, and transformation of nitrophenols. These compounds can be formed directly from combustion or through atmospheric reactions involving phenols. Understanding the atmospheric chemistry of nitrophenols is essential for assessing their environmental impact, particularly in relation to air quality and human health Harrison et al., 2005.

properties

IUPAC Name

2-(5-methyl-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-2-3-8(10(13)14)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFYNOGBJGWWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563492
Record name (5-Methyl-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-2-nitrophenyl)acetic acid

CAS RN

37777-81-4
Record name 5-Methyl-2-nitrobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37777-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methyl-2-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl 2-(5-methyl-2-nitro-phenyl)propanedioate (9.50 g, 32.2 mmol) was suspended in glacial acetic acid (40 mL) and warmed until it had dissolved. Hydrochloric acid (40 mL of 6 M solution, 240.0 mmol) was added dropwise and the solution heated at reflux for 24 h. After cooling to room temperature the reaction was diluted with water and extracted with ether. The ether was dried over Na2SO4, filtered, and concentrated in vacuo to afford a light orange solid. The solid was dissolved in minimal CH3CN and added dropwise to stirring 0.05 N HCl (300 mL) resulting in a beige precipitate. The suspension was cooled in an ice bath, filtered, and washed with water to obtain 2-(5-methyl-2-nitro-phenyl)acetic acid as a beige crystalline solid (5.30 g, 84% yield). LC/MS m/z 391.4 [M+H]+. 1H NMR (400.0 MHz, DMSO-d6) δ 12.51 (s, 1H), 8.01 (d, J=8.9 Hz, 1H), 7.36 (m, 2H), 3.95 (s, 2H), 2.40 (s, 3H).
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